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Tolperisone-D10

Cat. No.: B12404076
M. Wt: 255.42 g/mol
InChI Key: FSKFPVLPFLJRQB-SZWCYPPOSA-N
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Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a cornerstone of modern drug discovery and development, offering unparalleled precision in the study of a drug's lifecycle within a biological system. musechem.comadesisinc.com By replacing specific hydrogen atoms with deuterium (B1214612), the molecular weight of a compound is increased without significantly altering its chemical properties. musechem.com This subtle modification allows for the clear differentiation between the labeled drug and its naturally occurring (unlabeled) counterparts using mass spectrometry. adesisinc.com This distinction is crucial for quantitative analysis in complex biological matrices such as plasma, urine, and tissues. veeprho.com Furthermore, deuterium labeling can enhance a drug's metabolic stability, potentially leading to improved pharmacokinetic profiles. musechem.com

Methodological Advantages of Deuterated Analogs in Mechanistic Elucidation

The use of deuterated analogs offers several methodological advantages for elucidating the mechanisms of drug action and metabolism. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE). tandfonline.combioscientia.de This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, which is often a rate-limiting step in drug metabolism. bioscientia.de By observing how deuteration at specific sites affects the metabolic pathway, researchers can gain valuable insights into the mechanisms of biotransformation and identify the primary sites of metabolic attack. acs.orgresearchgate.net This information is instrumental in understanding drug-drug interactions, predicting potential toxic metabolites, and designing safer and more effective therapeutic agents. researchgate.net

Overview of Tolperisone-D10 as a Research Standard

This compound is a deuterated analog of Tolperisone, a centrally acting muscle relaxant. nih.gov In this compound, ten hydrogen atoms on the piperidine (B6355638) ring have been replaced with deuterium atoms. veeprho.comcaymanchem.comlgcstandards.com This specific labeling makes it an ideal internal standard for the quantification of Tolperisone in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comclearsynth.comcaymanchem.com As an internal standard, this compound is added to a sample in a known quantity before processing. Because it behaves almost identically to the unlabeled Tolperisone throughout the extraction and analysis process, any variations in the final measurement will affect both the standard and the analyte equally. veeprho.com This allows for highly accurate and precise quantification of Tolperisone, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and analytical method validation. veeprho.comsynzeal.com

Chemical and Physical Properties of this compound

This compound is the deuterium-labeled form of Tolperisone, with the chemical name 2-Methyl-3-(piperidin-1-yl-d10)-1-(p-tolyl)propan-1-one. synzeal.com The hydrochloride salt is commonly used in research applications. veeprho.comaxios-research.com

PropertyValue
Chemical Name 2-Methyl-3-(piperidin-1-yl-d10)-1-(p-tolyl)propan-1-one
Synonyms 3-(2,2,3,3,4,4,5,5,6,6-Decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one hydrochloride, Tolperisone D10 hydrochloride
Molecular Formula C₁₆H₁₃D₁₀NO
Molecular Weight 255.42 g/mol
CAS Number 1185196-91-1 (free base), 1185160-65-9 (HCl salt)
Melting Point 176-178°C
Purity ≥99% deuterated forms (d₁-d₁₀)

Note: The table provides data for the free base and hydrochloride salt where applicable. The molecular weight and formula correspond to the free base unless otherwise specified. Data sourced from multiple suppliers. veeprho.comsynzeal.comchemsrc.comchemicalbook.com

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that requires careful control to ensure high isotopic enrichment and chemical purity. A common synthetic route involves the Mannich reaction. google.com

The synthesis typically starts with 4'-methylacetophenone (B140295) and deuterated paraformaldehyde. google.com The reaction proceeds through several stages, often requiring purification of intermediate products. The final product is usually isolated as the hydrochloride salt to improve stability and handling. google.com

Characterization of this compound is crucial to confirm its identity, purity, and the extent of deuterium incorporation. Standard analytical techniques are employed for this purpose.

Analytical TechniquePurpose
Mass Spectrometry (MS) Confirms the molecular weight and the incorporation of ten deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and confirms the positions of the deuterium labels.
High-Performance Liquid Chromatography (HPLC) Assesses the chemical purity of the compound.

This table summarizes the key analytical methods used to characterize this compound. lgcstandards.com

Applications of this compound in Research

The primary application of this compound is as an internal standard in analytical and pharmacokinetic research. veeprho.com Its properties make it an invaluable tool for the accurate quantification of Tolperisone in various biological matrices.

Use as an Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, an internal standard is essential for correcting for variations in sample preparation and instrument response. veeprho.com this compound is an ideal internal standard for Tolperisone analysis because it has the same chemical structure and properties, but a different molecular weight due to the deuterium labels. caymanchem.comclearsynth.com This mass difference allows the mass spectrometer to distinguish between the analyte (Tolperisone) and the internal standard (this compound). veeprho.com

Role in Pharmacokinetic Studies

Pharmacokinetic studies investigate how a drug is absorbed, distributed, metabolized, and eliminated by the body. nih.gov Accurate measurement of drug concentrations in biological fluids over time is critical for these studies. By using this compound as an internal standard, researchers can develop and validate robust analytical methods for quantifying Tolperisone in plasma or other biological samples. veeprho.comsynzeal.com This enables the determination of key pharmacokinetic parameters such as half-life, peak concentration, and area under the curve. nih.gov

ApplicationDescription
Analytical Method Development This compound is used to develop and validate sensitive and specific analytical methods for the quantification of Tolperisone. synzeal.comsynzeal.com
Method Validation (AMV) It plays a crucial role in the validation of analytical methods to ensure they meet regulatory guidelines for accuracy, precision, and reliability. synzeal.com
Quality Control (QC) Used in quality control applications during the commercial production of Tolperisone to ensure consistency and quality. clearsynth.comsynzeal.com

This table highlights the specific uses of this compound in analytical research.

Analytical Methodologies Utilizing this compound

This compound is integral to the development and validation of analytical methods for the quantification of Tolperisone, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Validation of Analytical Methods for Tolperisone Quantification

The validation of an analytical method is a regulatory requirement to ensure its suitability for its intended purpose. synzeal.comsynzeal.com this compound is used to establish the accuracy, precision, linearity, and sensitivity of methods for Tolperisone quantification. By spiking known concentrations of Tolperisone and a fixed concentration of this compound into blank biological matrices, a calibration curve can be constructed. This allows for the accurate determination of unknown Tolperisone concentrations in study samples.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO B12404076 Tolperisone-D10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23NO

Molecular Weight

255.42 g/mol

IUPAC Name

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2

InChI Key

FSKFPVLPFLJRQB-SZWCYPPOSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Origin of Product

United States

Synthesis and Structural Characterization of Tolperisone D10

Advanced Synthetic Strategies for Deuterium (B1214612) Incorporation

The synthesis of Tolperisone-D10 involves strategic chemical reactions designed to introduce deuterium atoms at specific, stable positions within the molecule. The primary goal is to achieve high isotopic enrichment while maintaining the core chemical structure of the parent compound.

The targeted labeling of the piperidine (B6355638) ring is a critical step in the synthesis of this compound. The most common and direct approach is to utilize a deuterated starting material, specifically piperidine-d11 (B105061), in a Mannich reaction. acs.org This classic organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

In a typical synthesis, 4-methylpropiophenone is reacted with formaldehyde (B43269) and a deuterated piperidine salt, such as piperidine-d10 hydrochloride, under acidic conditions. lgcstandards.com This one-pot reaction constructs the final carbon skeleton, directly incorporating the fully deuterated piperidine ring into the Tolperisone structure. The resulting molecule is systematically named 3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one. caymanchem.comlgcstandards.com

Alternative advanced strategies for deuterium labeling of piperidine rings often involve catalytic hydrogen-deuterium exchange (HDX) reactions. For instance, ruthenium(II) catalysts have been shown to be effective for deuterium labeling of piperidines using deuterium oxide (D₂O) as the deuterium source. mdpi.com Similarly, palladium on carbon (Pd/C) catalysts can facilitate HDX at benzylic hydrogen atoms of piperidine derivatives. mdpi.com While these methods offer pathways to deuteration, the use of a perdeuterated piperidine starting material in a Mannich reaction is a more direct and efficient route for producing this compound.

Achieving high deuterium enrichment is paramount for the utility of this compound as an internal standard. The primary methodology to ensure a high level of deuterium incorporation is the use of starting materials and reagents with very high isotopic purity. acs.org The synthesis relies on piperidine-d11 or its hydrochloride salt, which is commercially available at high enrichment levels.

The stability of the C-D bonds on the piperidine ring is crucial. Deuterium atoms are placed on saturated carbon centers, which are not susceptible to back-exchange with protons under typical physiological or analytical conditions. cerilliant.com Protons alpha to carbonyl systems, for example, can be susceptible to chemical exchange, but the labeling in this compound is specifically on the piperidine moiety, distant from the ketone group, ensuring isotopic stability. cerilliant.com The reaction conditions for the synthesis are controlled to prevent any H/D scrambling or loss of the isotopic label. cerilliant.com The final product is often purified through crystallization to isolate the highly enriched compound.

Specific Isotopic Labeling on the Piperidine Moiety

Spectroscopic and Chromatographic Validation of Isotopic Purity

A rigorous analytical workflow is employed to confirm the successful synthesis, structural integrity, and isotopic and chemical purity of this compound. This involves a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography.

Mass spectrometry is the definitive technique for verifying the mass increase corresponding to the ten deuterium atoms and for determining the isotopic purity of the final compound. veeprho.comscbt.com High-resolution mass spectrometry (HRMS) can precisely confirm the molecular weight of the deuterated compound. For this compound hydrochloride (C₁₆H₁₃D₁₀NO·HCl), the expected molecular weight is approximately 291.9 g/mol . caymanchem.com

MS analysis provides a detailed isotopic distribution profile, quantifying the percentage of molecules containing the desired ten deuterium atoms (d10) versus those with fewer (d0-d9). This is crucial for ensuring the quality of the internal standard. A high percentage of the d10 form is required for accurate quantification in isotope dilution mass spectrometry. cerilliant.com Certificates of analysis for similar deuterated compounds often show isotopic purity exceeding 99%. caymanchem.comlgcstandards.com

Table 1: Representative Isotopic Mass Distribution for a Batch of Hydroxymethyl this compound
IsotopologueNormalized Intensity (%)
d0 - d80.00
d98.85
d1091.15

Data adapted from a certificate of analysis for a related Tolperisone deuterated analogue to illustrate typical isotopic distribution data. lgcstandards.com

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the precise location of the deuterium atoms within the molecular structure. scbt.com In a standard ¹H NMR spectrum of this compound, the signals corresponding to the ten protons on the piperidine ring would be absent or significantly diminished. The remaining proton signals—from the aromatic ring, the methyl groups, and the propane (B168953) chain—would be present, confirming that deuteration occurred specifically at the desired piperidine moiety.

Conversely, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium signals. This technique provides a clean spectrum where only the deuterium atoms are visible, allowing for unambiguous confirmation of their presence on the piperidine ring. Quantitative NMR can also be employed to determine the level of deuterium enrichment by comparing the integrals of residual proton signals to the deuterated regions.

High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the chemical purity of the synthesized this compound, ensuring it is free from starting materials, by-products, or other non-deuterated impurities. lgcstandards.com A reversed-phase HPLC method is typically employed for the analysis of Tolperisone and its analogues. researchgate.net

A validated method for the non-deuterated Tolperisone hydrochloride uses a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) mixture (e.g., 72:28 v/v) and UV detection at 257 nm. researchgate.net Such a method would effectively separate this compound from any potential chemical impurities. The retention time for this compound is expected to be very similar to that of the unlabeled compound. Analytical reports for this compound typically specify a chemical purity of greater than 95% as determined by HPLC. lgcstandards.comlgcstandards.com

Table 2: Typical HPLC Method Parameters for Tolperisone Analysis
ParameterSpecification
ColumnReversed-phase C18
Mobile PhasePhosphate Buffer : Acetonitrile (72:28 v/v)
Flow Rate1.0 mL/min
DetectionUV at 257 nm
Retention Time~5.45 min

Parameters are based on a published method for Tolperisone hydrochloride and are representative for its deuterated analogue. researchgate.net

Analytical Methodologies Utilizing Tolperisone D10

Development of Robust Bioanalytical Assays

The accurate quantification of drugs and their metabolites in biological matrices is fundamental to pharmacokinetic and metabolic studies. Tolperisone-D10 is instrumental in the development of sensitive and selective bioanalytical methods for its non-labeled counterpart, Tolperisone.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Tolperisone in biological samples like human plasma, valued for its high sensitivity and specificity. nih.govamazonaws.com The development of these methods involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection.

The primary goal of chromatographic optimization is to achieve a symmetric peak shape, good resolution from matrix components, and a short retention time to ensure high-throughput analysis. bepls.com Separation is typically performed on reverse-phase columns, with C18 and C8 being common choices. bepls.comijcpa.innih.gov

The mobile phase composition is a critical parameter that is adjusted to achieve the desired separation. Various combinations of organic solvents, such as methanol (B129727) and acetonitrile (B52724), with aqueous buffers like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, have been successfully employed. nih.govbepls.comijcpa.inscilit.com The pH of the mobile phase is also controlled, often adjusted to a slightly acidic value (e.g., pH 3.0-3.8) to ensure consistent ionization and peak shape of the analyte. bepls.comnih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently used for its simplicity and robustness. nih.govresearchgate.net

Table 1: Examples of Optimized Chromatographic Conditions for Tolperisone Analysis

Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Reported Retention Time of Tolperisone (min)Reference
Luna C18 (2.0 mm × 50 mm, 5 µm)10mM Ammonium formate buffer (pH 3.5) : Methanol (12:88, v/v)0.2500.6 nih.gov
Zorbax C8 (4.6 mm x 50 mm, 3.5 µm)10mM Ammonium formate : Acetonitrile (40:60, v/v), pH 3.8Not SpecifiedNot Specified (Total run time 2.5 min) nih.govresearchgate.net
Kromasil C-18 (250 mm × 4.6 mm, 5µm)Methanol : Water (80:20 v/v), pH 3.01.03.21 bepls.com
Eclipse plus C18 (150 mm × 4.6 mm, 5µm)Not SpecifiedNot Specified2.826 jpionline.org

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for detecting and quantifying analytes in complex biological matrices. For Tolperisone analysis, electrospray ionization (ESI) in the positive ion mode is commonly utilized. nih.govdrugbank.com

The protocol involves monitoring specific mass transitions from a precursor ion to a product ion in what is known as Multiple Reaction Monitoring (MRM). For Tolperisone, the protonated molecule [M+H]⁺ is selected as the precursor ion. This ion is then fragmented, and a specific, stable product ion is monitored. A commonly reported mass transition for Tolperisone is from a mass-to-charge ratio (m/z) of 246 to m/z 98. drugbank.com The use of a deuterated internal standard like this compound, which has a different precursor ion mass but can fragment to the same product ion or a different, specific one, allows for precise quantification.

Table 2: Mass Spectrometry Detection Parameters for Tolperisone

ParameterSettingReference
Ionization ModeElectrospray Ionization (ESI), Positive nih.govdrugbank.com
Detection ModeMultiple Reaction Monitoring (MRM) nih.govdrugbank.com
Precursor Ion (m/z) for Tolperisone246 drugbank.com
Product Ion (m/z) for Tolperisone98 drugbank.com

While LC-MS/MS is more common for bioanalytical applications of Tolperisone, Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful analytical technique. This compound is explicitly intended for use as an internal standard in GC-MS quantification as well. caymanchem.com

In a typical GC-MS method, samples are injected into a heated port to vaporize the analyte, which is then carried by an inert gas (like helium) through a capillary column. tdi-bi.com The column, often a fused silica (B1680970) capillary column like an HP-5MS, separates components based on their boiling points and interaction with the stationary phase. tdi-bi.com The separated components then enter the mass spectrometer for detection. For quantitative analysis, Selected Ion Monitoring (SIM) is often used, where the instrument is set to detect only specific ions corresponding to the analyte and the internal standard, providing high sensitivity and selectivity. tdi-bi.com

Table 3: Typical Parameters for Quantitative GC-MS Analysis

ParameterTypical Setting/TypeReference
GC ColumnCapillary column (e.g., HP-5MS, 60 m x 0.25 mm ID) tdi-bi.com
Carrier GasHelium tdi-bi.com
Injection ModeSplitless tdi-bi.com
Ionization ModeElectron Impact (EI), 70 eV tdi-bi.com
MS Detection ModeSelected Ion Monitoring (SIM) tdi-bi.com
Internal StandardDeuterated analogue (e.g., this compound) caymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Optimization of Chromatographic Separation Parameters

Quantitative Analysis and Internal Standard Applications

The primary application of this compound is to serve as an internal standard in quantitative analytical methods. caymanchem.com

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample. The ideal IS has physicochemical properties very similar to the analyte but is distinguishable by the detector.

This compound is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of Tolperisone for several reasons:

Co-elution: Due to its near-identical chemical structure, it behaves almost identically to the unlabeled Tolperisone during sample extraction, cleanup, and chromatographic separation, meaning it elutes at nearly the same retention time. nih.gov

Correction for Variability: It effectively compensates for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., injection volume and ionization suppression/enhancement).

Mass Discrimination: It is easily distinguished from the unlabeled analyte by the mass spectrometer due to its higher mass.

The concentration of the analyte (Tolperisone) is determined by calculating the ratio of its peak area to the peak area of the known concentration of this compound. This ratio is then plotted against the concentrations of the calibration standards to generate a calibration curve, which is used to determine the concentration in unknown samples. This method leads to high precision and accuracy, which is essential for regulated bioanalytical studies. nih.govscilit.com

Rigorous Validation of Analytical Methods (e.g., Accuracy, Precision, Linearity, Selectivity)

For any analytical method to be considered reliable and fit for purpose, it must undergo a rigorous validation process to demonstrate its performance characteristics. This process is mandated by regulatory bodies and follows established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov When this compound is used as an internal standard for quantifying Tolperisone, the validation protocol assesses several key parameters:

Selectivity/Specificity: This ensures that the method can unequivocally measure the analyte (Tolperisone) without interference from other components in the sample, such as metabolites, impurities, or matrix components. nih.gov In LC-MS/MS methods, selectivity is achieved by monitoring specific mass-to-charge (m/z) transitions for both Tolperisone and the this compound internal standard. For example, a validated method demonstrated no significant interference at the retention times of the analyte and the internal standard from endogenous plasma components. researchgate.netnih.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. synzeal.com Calibration curves are generated by plotting the peak area ratio (Tolperisone/Tolperisone-D10) against a series of known concentrations. A high correlation coefficient (r²), typically >0.99, is required to establish linearity. Validated LC-MS/MS methods for Tolperisone have demonstrated excellent linearity across various concentration ranges. researchgate.net

Table 1: Examples of Linearity in Validated Tolperisone Analytical Methods This table presents findings from validated methods for Tolperisone analysis, illustrating typical performance characteristics. Note that the specific internal standards used in these examples may differ.

MethodLinearity RangeCorrelation Coefficient (r or r²)Source
LC-MS/MS0.5–200.0 ng/mLNot specified researchgate.net
LC-MS/MS0.5–300 ng/mL>0.999
HPLC50–2000 ng/mLr² = 0.9990 wjpr.net
HPLC10–800 ng/mLr² ≥ 0.9961 nih.gov

Accuracy: This parameter measures the closeness of the mean test results to the true concentration of the analyte. synzeal.com It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the nominal value. Regulatory guidelines generally require the mean accuracy to be within ±15% of the nominal value (or ±20% at the lower limit of quantification). A sensitive LC-MS/MS method for Tolperisone reported accuracy within ±5.0%. researchgate.net

Precision: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. synzeal.com It is evaluated at two levels: intra-day precision (repeatability within a single day) and inter-day precision (reproducibility across different days). Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For bioanalytical methods, the %RSD should generally not exceed 15% (20% at the lower limit). A validated LC-MS/MS method for Tolperisone reported inter- and intra-day precision values of ≤12.3%. researchgate.net

Table 2: Summary of Accuracy and Precision in a Validated LC-MS/MS Method for Tolperisone This table provides representative data on the accuracy and precision for the quantification of Tolperisone in human plasma.

ParameterPerformance MetricValueSource
Accuracy Percent deviation from nominal value±5.0% researchgate.net
Precision Inter- and Intra-day %RSD≤12.3% researchgate.net

Application in Quality Control (QC) and Reference Standard Protocols

This compound is an essential tool in quality control and as a reference standard, ensuring the reliability and regulatory compliance of Tolperisone analysis.

As a reference standard , this compound is a highly purified and well-characterized compound. caymanchem.com It is supplied with detailed characterization data and a certificate of analysis, often specifying its chemical purity (e.g., >95% by HPLC) and isotopic purity (e.g., ≥99% deuterated forms). caymanchem.com This high level of characterization is crucial for its use in:

Analytical Method Development and Validation: It serves as the benchmark against which the performance of a new analytical method is measured.

Preparation of Calibrators and Controls: Stock solutions of this compound are used to prepare the internal standard working solutions that are added to all calibration standards, quality control samples, and unknown samples, ensuring consistent quantification across the entire analytical run.

In Quality Control (QC) protocols , this compound's role as an internal standard is fundamental. During the routine analysis of samples (e.g., from a pharmacokinetic study), the consistent response of the this compound signal is monitored. Any significant deviation in its signal can indicate a problem with sample preparation (e.g., poor extraction recovery) or instrument performance for that specific sample. This allows for the identification and rejection of unreliable results, thereby ensuring the integrity of the final reported concentrations. Its use is integral to Abbreviated New Drug Application (ANDA) submissions and the commercial production of Tolperisone, where accurate and reproducible analytical data is paramount.

Application of Tolperisone D10 in Fundamental Metabolic and Mechanistic Studies

Investigation of Xenobiotic Biotransformation Pathways

The use of Tolperisone-D10 is instrumental in elucidating the metabolic fate of Tolperisone. Deuteration enhances detection sensitivity in mass spectrometry and NMR spectroscopy, allowing researchers to trace metabolic processes with high precision. scbt.com This is crucial for understanding how the drug is processed in the body, a field known as xenobiotic biotransformation.

In Vitro Metabolism Studies with Cellular and Subcellular Fractions

In vitro studies using human cellular and subcellular fractions are fundamental to mapping metabolic pathways. Research on Tolperisone's metabolism has been conducted using human liver microsomes (HLM) and recombinant enzymes. nih.govcapes.gov.brnih.gov These model systems allow for the investigation of biotransformation in a controlled environment. Studies have demonstrated that Tolperisone undergoes both P450-dependent and P450-independent biotransformations in microsomes. capes.gov.br The use of nonspecific P450 inhibitors and antibodies has shown significant, though incomplete, inhibition of its metabolism, confirming that multiple enzymatic systems are involved. capes.gov.brnih.gov this compound is an ideal internal standard in such experiments, enabling accurate quantification of the parent drug's depletion and metabolite formation. veeprho.com

Identification and Characterization of Deuterated Metabolites

The primary metabolic pathway for Tolperisone identified in HLM is methyl-hydroxylation, leading to the formation of a metabolite with m/z 261, designated M1. capes.gov.brnih.gov Subsequent carbonyl reduction of this hydroxylated metabolite has also been observed. capes.gov.br When this compound is used in these studies, the resulting metabolites are identical in structure to those of the non-deuterated drug, but they retain the deuterium (B1214612) label. juniperpublishers.com This creates a distinct mass signature that simplifies their identification and differentiation from endogenous compounds in complex biological matrices. scbt.com For example, the deuterated version of the main metabolite, Hydroxymethyl this compound, can be synthesized and used as a standard for quantitative studies. medchemexpress.com The presence of deuterium does not typically create new, unique metabolic pathways but can alter the rate of metabolism due to the kinetic isotope effect. juniperpublishers.com

Enzymatic Reaction Kinetic Studies (e.g., Cytochrome P450 Isoform Specificity)

Detailed enzymatic studies have pinpointed the specific cytochrome P450 (CYP) isoforms responsible for Tolperisone's metabolism. Experiments with isoform-specific inhibitors, antibodies, and recombinant P450s have established that CYP2D6 is the main enzyme involved in its biotransformation. capes.gov.brnih.govnih.gov To a lesser extent, CYP2C19 and CYP1A2 also contribute to its metabolism. capes.gov.brnih.govnih.gov The formation of the primary metabolite, hydroxymethyl-tolperisone, is mediated by CYP2D6, CYP2C19, and CYP1A2. capes.gov.brnih.gov

Kinetic studies have further characterized these interactions. Tolperisone has been shown to act as a competitive inhibitor of CYP2D6-mediated reactions, such as bufuralol (B1668043) hydroxylation and dextromethorphan (B48470) O-demethylation. capes.gov.brnih.gov The kinetic parameters from these studies provide quantitative insight into the drug's interaction with metabolic enzymes.

Table 1: Cytochrome P450 Isoform Involvement and Inhibition Constants for Tolperisone

Enzyme/ProcessRole in Tolperisone MetabolismInhibition Constant (Ki)Source(s)
CYP2D6 Prominent metabolizing enzyme17 µM (vs. Dextromethorphan) capes.gov.br, nih.gov
30 µM (vs. Bufuralol) capes.gov.br, nih.gov
CYP2C19 Minor metabolizing enzymeNot specified capes.gov.br, nih.gov
CYP1A2 Minor metabolizing enzymeNot specified capes.gov.br, nih.gov
CYP2B6 Minor involvement in overall metabolismNot specified capes.gov.br, nih.gov

Receptor and Ion Channel Interaction Research (In Vitro/Ex Vivo)

This compound is also employed in mechanistic studies to understand how the drug exerts its therapeutic effects at the molecular level, particularly its interactions with protein targets like receptors and ion channels.

Studies on Voltage-Gated Sodium Channel Modulation at a Molecular Level

A primary mechanism of action for Tolperisone is the blockade of voltage-gated sodium channels. researchgate.netnih.govresearchgate.net This action is dose-dependent and has been studied across various isoforms of the channel. nih.gov In vitro research using the Xenopus laevis oocyte expression system has allowed for a detailed comparison of Tolperisone's effects with other local anesthetics like lidocaine (B1675312) on seven different sodium channel isoforms (Nav1.2–Nav1.8). nih.govresearchgate.net These studies revealed that Tolperisone exhibits a tonic, state-independent block on the channels and also shifts the steady-state inactivation to more negative potentials. nih.govresearchgate.net Whole-cell patch-clamp measurements in dorsal root ganglion cells confirmed that Tolperisone depresses voltage-gated sodium channel conductance at concentrations that inhibit spinal reflexes. nih.govresearchgate.net

Table 2: Comparative Inhibitory Action of Tolperisone on Voltage-Gated Sodium Channel Isoforms

Channel IsoformTolperisone ActionKey FindingsSource(s)
Nav1.2 - Nav1.8 Inhibition, Tonic BlockExhibits isoform-specific differences in IC₅₀ values. nih.gov, researchgate.net
Affects steady-state inactivation and recovery from inactivation. nih.gov, researchgate.net
Dorsal Root Ganglion Channels Depression of ConductanceInhibition of sodium currents contributes to reduced neuronal excitability. nih.gov, researchgate.net

Characterization of Molecular Binding Affinities and Kinetics

While specific binding studies on this compound are not extensively detailed in the available literature, significant insights can be drawn from research on its non-deuterated parent compound, Tolperisone. These studies reveal key interactions with proteins and ion channels that are fundamental to its mechanism of action.

Research has shown that Tolperisone hydrochloride has a moderately strong binding affinity for human serum albumin (HSA), the primary protein transporter in blood plasma. nih.gov The binding constant (K_b) for this interaction is in the range of 10⁴ M⁻¹, indicating a stable but reversible complex. nih.gov This binding is a spontaneous process driven by hydrophobic interactions and hydrogen bonding. nih.gov Molecular docking simulations have further identified the binding site within subdomain IIA of HSA, also known as Sudlow site I. nih.gov This affinity for HSA is a critical factor, as it influences the drug's distribution and bioavailability.

Tolperisone's primary mechanism involves the inhibition of voltage-gated ion channels. uzh.chdrugbank.com Studies on its inhibitory kinetics have provided specific affinity values for these targets. Furthermore, recent research has identified other potential molecular targets, such as the enzyme LSD1. medchemexpress.com

TargetParameterValueSource
Voltage-Gated Sodium Channels (in DRG neurons)IC₅₀198 µM caymanchem.com
Lysine-Specific Demethylase 1 (LSD1)IC₅₀31.09 µM medchemexpress.com

This table presents the half-maximal inhibitory concentration (IC₅₀) values of Tolperisone for its key molecular targets as determined in in-vitro studies.

Insights into Cellular and Subcellular Mechanisms

The isotopic labeling of this compound, by replacing ten hydrogen atoms with deuterium, influences its physicochemical properties such as solubility and diffusion characteristics. scbt.com This makes it a valuable tool for probing complex biochemical networks and molecular interactions at the cellular level. scbt.com

Research on Cellular Permeability and Transport Processes

The ability of a molecule to cross the cell membrane is fundamental to its biological activity. Cellular transport can occur through passive diffusion for small, hydrophobic molecules or via protein-mediated facilitated diffusion and active transport for other substances. nih.govlongdom.org

The precise transport mechanisms for this compound have not been fully elucidated, but its pharmacological activity provides strong evidence of its ability to permeate cells. As a relatively small molecule, it is expected to cross the plasma membrane to reach its intracellular and membrane-bound targets. nih.gov The established action of Tolperisone on the central nervous system, with high concentrations found in the brainstem and spinal cord, confirms its capacity to cross biological barriers and enter neural cells. uzh.chdrugbank.com The distinct isotopic signature of this compound can be leveraged in advanced studies to trace these transport pathways with greater precision. scbt.com

Studies on Subcellular Distribution and Localization (non-clinical)

Non-clinical research indicates that Tolperisone exhibits a high affinity for nervous system tissues. drugbank.com Following administration, it achieves significant concentrations in the brain stem, spinal cord, and peripheral nerves. drugbank.com This distribution pattern is consistent with its function as a centrally acting muscle relaxant.

The subcellular localization of Tolperisone is inferred from its known molecular targets. Its primary action is the blockade of voltage-gated sodium and calcium channels, which are integral membrane proteins located in the plasma membrane of neurons. caymanchem.comuzh.ch Therefore, a principal site of subcellular localization is the neuronal cell membrane, particularly at the nodes of Ranvier, where it can inhibit action potential propagation. This membrane-stabilizing effect results in the attenuation of spinal reflex activity. uzh.ch The binding of Tolperisone to HSA in the bloodstream is also a key aspect of its distribution before it reaches its target tissues and cellular compartments. nih.gov

Future Research Trajectories and Methodological Innovations for Deuterated Compounds

Integration of Tolperisone-D10 into Advanced Metabolomics Platforms

The use of stable isotope-labeled compounds is a cornerstone of metabolomics research, allowing for the tracing of metabolic pathways and the quantification of metabolites. this compound, as a deuterated compound, is ideally suited for integration into advanced metabolomics platforms.

Research Findings:

Internal Standard for Quantification: this compound is frequently used as an internal standard for the quantification of Tolperisone in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its similar chemical properties to the parent compound, combined with its distinct mass, allow for accurate and reliable measurement.

Metabolic Pathway Tracing: Deuterium-labeled compounds are invaluable for tracking the metabolic fate of drugs within an organism. By administering this compound, researchers can identify and quantify its metabolites, providing a clearer picture of its biotransformation. Studies on the non-deuterated Tolperisone have identified methyl-hydroxylation as a major metabolic pathway, primarily mediated by the CYP2D6 enzyme, with minor contributions from CYP2C19, CYP2B6, and CYP1A2. nih.gov Using this compound can help to further elucidate these pathways and potentially uncover new metabolites.

Addressing Chromatographic Challenges: A known challenge in using deuterated compounds in LC-MS is the "chromatographic deuterium (B1214612) effect (CDE)," where the deuterated and non-deuterated compounds may have slightly different retention times. acs.org Recent research has focused on mitigating this effect, with studies showing that certain chromatography columns, such as those with pentafluorophenyl (PFP) groups, can effectively reduce the CDE. acs.org This is a crucial consideration for ensuring accurate data in metabolomics studies involving this compound.

Exploration of Novel Applications in Proteomics and Lipidomics Research

The application of deuterated compounds is expanding beyond metabolomics into the fields of proteomics and lipidomics, opening up new avenues for research. researchgate.net

Proteomics:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While traditionally using amino acids labeled with heavy isotopes of carbon and nitrogen, deuterium labeling offers a cost-effective alternative for quantitative proteomics. researchgate.net Although not a direct application of this compound, the principles of using deuterated compounds to quantify protein expression changes are relevant.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique probes protein conformation and dynamics by measuring the rate of deuterium exchange on backbone amide hydrogens. While not a direct use of a deuterated drug, the fundamental understanding of deuterium exchange is critical.

Lipidomics:

Lipid Profiling and Biomarker Discovery: Lipidomics aims to identify and quantify the complete set of lipids in a biological system. creative-proteomics.comnih.gov Deuterated standards, including those for various lipid classes, are essential for accurate quantification in mass spectrometry-based lipidomics. nih.govavantiresearch.com For instance, a deuterated standard mix has been used in LC-MS/MS analysis to identify potential lipid biomarkers in COVID-19 patients. nih.gov

Investigating Drug-Lipid Interactions: Tolperisone's mechanism of action involves blocking voltage-gated sodium and calcium channels, which are embedded in lipid membranes. caymanchem.comdrugbank.com this compound could be used in sophisticated lipidomics studies to investigate how the drug interacts with the lipid environment of these channels and how it might alter lipid metabolism. Comparative lipidomics studies have successfully identified changes in the lipid profiles of drug-resistant fungal isolates, demonstrating the power of this approach. plos.org

Development of In Silico Models for Predicting Deuterium Isotope Effects

The kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can slow down reaction rates, is a key aspect of deuterated drug research. portico.orginformaticsjournals.co.in Developing computational models to predict these effects can significantly streamline drug development.

Research Findings:

Predicting Metabolic Stability: The C-D bond is stronger than the C-H bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP). informaticsjournals.co.in This can lead to a slower rate of metabolism and a longer half-life for the deuterated drug. medchemexpress.comchemsrc.com However, the magnitude of this effect is not always predictable and can be substrate-dependent. plos.org

Computational Modeling of KIE: Researchers are developing in silico models to predict the KIE. nih.govmdpi.com These models often use quantum mechanics and molecular dynamics simulations to calculate the energetic differences between the C-H and C-D bond cleavage. For example, combined path integral and free-energy perturbation simulations have been used to investigate deuterium isotope effects on acid-base equilibrium. mdpi.com Such models could be applied to Tolperisone to predict which positions of deuteration would have the most significant impact on its metabolism by CYP enzymes.

Limitations of Current Models: While promising, in-silico models for predicting deuterium isotope effects are still under development. informaticsjournals.co.in The complexity of biological systems and the multiple factors influencing drug metabolism make accurate prediction challenging. plos.org Experimental validation remains crucial.

Prospective Research on Stable Isotope Tracing in Complex Biological Systems

The use of stable isotope tracers like this compound is fundamental to understanding the intricate workings of complex biological systems. researchgate.net

Future Research Directions:

Untargeted Metabolomics: Deuterium labeling can be used in untargeted metabolomics to identify novel metabolites and metabolic pathways. uni.lu By analyzing biological samples after the administration of this compound, researchers can look for mass signals corresponding to deuterated molecules, facilitating the discovery of previously unknown biotransformation products.

Fluxomics: Stable isotope tracing is a key tool in metabolic flux analysis, which aims to measure the rates of metabolic reactions within a biological network. By tracking the incorporation of deuterium from this compound into various downstream metabolites, researchers could quantify the flux through different metabolic pathways affected by the drug.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Name 2-Methyl-3-(piperidin-1-yl-d10)-1-(p-tolyl)propan-1-one synzeal.com
Alternate Names 2-Methyl-1-(4-methylphenyl)-3-(1-piperidinyl-d10)-1-propanone Hydrochloride scbt.com
CAS Number 1185160-65-9 (HCl salt) caymanchem.comaxios-research.comlgcstandards.com
Molecular Formula C₁₆H₁₃D₁₀NO · HCl scbt.comcaymanchem.comaxios-research.com
Molecular Weight 291.88 g/mol (HCl salt) scbt.comlgcstandards.com
Purity ≥99% deuterated forms (d₁-d₁₀) caymanchem.com
Primary Use Internal standard for quantification of Tolperisone by GC- or LC-MS caymanchem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.